molecular formula C13H16N2 B177989 2-(4-Methylpiperidin-1-yl)benzonitrile CAS No. 158115-67-4

2-(4-Methylpiperidin-1-yl)benzonitrile

Cat. No. B177989
CAS RN: 158115-67-4
M. Wt: 200.28 g/mol
InChI Key: QVVFVZZUIIZJJH-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)benzonitrile is a chemical compound . It has a molecular weight of 200.28 dalton .


Molecular Structure Analysis

The molecular formula of this compound is C13H16N2 . The InChI string is InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 . The Canonical SMILES is CN1CCN(CC1)C2=CC=CC=C2C#N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 201.27 g/mol, an XLogP3-AA of 1.6, no hydrogen bond donors, three hydrogen bond acceptors, one rotatable bond, an exact mass of 201.126597491 g/mol, a monoisotopic mass of 201.126597491 g/mol, a topological polar surface area of 30.3 Ų, 15 heavy atoms, and no formal charge .

Scientific Research Applications

Antiviral Applications

The compound has been found useful in antiviral research. For instance, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, a related compound, demonstrated significant antiviral activity against Hepatitis C Virus (HCV). It was identified as a promising HCV entry inhibitor, potentially beneficial for single or combinational therapeutic approaches due to its high sensitivity to clinical resistant HCV mutants and synergistic effect with clinical drugs (Xin-bei Jiang et al., 2020).

Antimicrobial Activity

Compounds related to 2-(4-Methylpiperidin-1-yl)benzonitrile have been shown to possess antimicrobial properties. For example, 2-(4-methylpiperidin-1-yl)-1,5(6)-disubstituted-1H-benzimidazoles exhibited notable in vitro antibacterial and antifungal activities (C. Kuş et al., 1996).

Cancer Research

In cancer research, derivatives of benzonitrile have been utilized. A study involving the synthesis and structure elucidation of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex revealed potential anticancer activity against U937 human monocytic cells (Pradip K. Bera et al., 2021).

Optical and Electrochemical Applications

Compounds based on (-1-cyanovinyl)benzonitrile have shown promise in optical and electrochemical applications, particularly in nonlinear optical (NLO) properties. These findings are significant in the development of materials for NLO applications (Lucia Mydlova et al., 2020).

Ligand and Receptor Research

In the field of histamine receptor research, 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor showed potential for use in anti-inflammatory and pain management applications (R. Altenbach et al., 2008).

Pharmaceutical Development

The compound's derivatives have been explored for their potential in pharmaceutical development. For example, a study on selective androgen receptor modulators (SARMs) identified 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative as a clinical candidate with promising profiles in pharmacokinetic, nuclear selectivity, and toxicological studies (Katsuji Aikawa et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, Benzonitrile, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Future Directions

The future directions of 2-(4-Methylpiperidin-1-yl)benzonitrile could potentially involve further exploration of its antiviral properties, particularly against HCV, as suggested by studies on structurally similar compounds .

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVFVZZUIIZJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565625
Record name 2-(4-Methylpiperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158115-67-4
Record name 2-(4-Methylpiperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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